Fmoc-serinol

Description

Significance of Fmoc-Serinol as a Multifunctional Synthetic Building Block

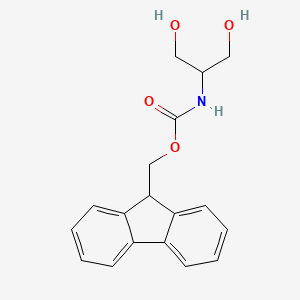

This compound is chemically defined as (S)-(+)-2-(Fmoc-amino)-1,3-propanediol. Its structure is centered on a serinol backbone, a prochiral C3 platform characterized by the presence of a primary amine and two hydroxyl groups. polimi.it In this compound, the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This specific combination of features makes it a highly valuable and multifunctional building block in organic synthesis for several reasons:

Orthogonal Handles for Synthesis: The molecule possesses three distinct functional groups: the Fmoc-protected amine and two primary hydroxyl groups. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638), without affecting other acid-labile protecting groups that might be present elsewhere in a molecule. lgcstandards.comcambio.co.uk This orthogonality is crucial for the stepwise assembly of complex structures.

Versatile Scaffold: Serinol itself is an economical and readily available starting material. google.com Its 1,3-diol structure provides a stable backbone that mimics the natural 3-carbon atom internucleotide distance between phosphate (B84403) groups when incorporated into oligonucleotides. google.com This structural mimicry is relevant for maintaining the hybridization properties of synthetic nucleic acids. google.com

Applications in Oligonucleotide Synthesis: A primary application of this compound is in the synthesis of modified oligonucleotides. It is converted into a phosphoramidite (B1245037) reagent, known as Amino-Modifier Serinol Phosphoramidite. glenresearch.comglenresearch.com This reagent allows for the introduction of amino groups at the 5' or 3' terminus, or even internally within an oligonucleotide sequence. google.comglenresearch.com The protected amino group can be deprotected post-synthesis to allow for the conjugation of various labels, such as fluorescent dyes or biotin. glenresearch.com

Linker and Spacer Technology: The serinol backbone can act as a versatile linker to attach different chemical entities to biomolecules. The structure allows for the extension of spacer arms, which can be critical for spacing a label at a precise distance from the main molecule to avoid steric hindrance or unwanted interactions. google.comglenresearch.com

The utility of this compound is captured in its role as a precursor to various synthetic reagents, enabling complex molecular engineering.

| Property | Description |

| IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propane-1,3-diol |

| Molecular Formula | C18H19NO4 |

| Backbone | Serinol (2-amino-1,3-propanediol) |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |

| Key Feature | Base-labile amino protection with two free hydroxyl groups for further functionalization. |

Historical Context of Fmoc Chemistry in Modern Chemical Synthesis and its Expansion to Serinol Scaffolds

The development and application of this compound are direct results of major advancements in protecting group chemistry, particularly the rise of the Fmoc group in solid-phase peptide synthesis (SPPS).

The formation of peptide bonds has long been a challenge for organic chemists, requiring the activation of a carboxyl group and the simultaneous protection of the Nα-amino group. scispace.compeptide-li.com A significant breakthrough came in the 1960s with the development of solid-phase peptide synthesis by R. B. Merrifield, a technology that dramatically simplified the synthesis of peptides. peptide-li.compublish.csiro.au Early SPPS strategies predominantly used the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection. However, the Boc-based method required repetitive, harsh acidic conditions for deprotection, which could lead to the degradation of sensitive sequences or premature removal of side-chain protecting groups. scispace.comnih.gov

A landmark development occurred in 1970 when Louis A. Carpino and Grace Y. Han described the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. altabioscience.com This new group was uniquely labile to mild bases, offering a much gentler alternative to the acid-based deprotection of the Boc group. scispace.com In the late 1970s, Eric Atherton and Bob Sheppard integrated Fmoc chemistry into SPPS, establishing a new orthogonal protection strategy. lgcstandards.com This method uses a mild base, typically piperidine, for Fmoc removal, while acid-labile protecting groups are used for the amino acid side chains, which are only removed at the final cleavage step. lgcstandards.comaltabioscience.com

The advantages of Fmoc chemistry became widely recognized, contributing to its broad adoption:

Milder Conditions: It avoids the use of harsh acids like liquid hydrogen fluoride (B91410) (HF), making it compatible with a wider range of molecules, including those with post-translational modifications like phosphorylation or glycosylation. nih.govaltabioscience.com

Ease of Monitoring: The fluorenyl group has a strong UV absorbance, which allows for real-time spectrophotometric monitoring of the deprotection and coupling steps during automated synthesis. publish.csiro.au

Versatility: Fmoc synthesis offers more synthetic options compared to the Boc route. lgcstandards.com

The success and versatility of Fmoc chemistry in the peptide field naturally led to its expansion to other areas of synthesis, including the protection of other amine-containing building blocks. The serinol scaffold, with its valuable trifunctional nature, was an ideal candidate for this expansion. By protecting the amino group of serinol with Fmoc, chemists created a robust building block where the two hydroxyl groups could be used for further reactions, such as conversion to a phosphoramidite for oligonucleotide synthesis. cambio.co.ukglenresearch.com This expansion allowed the well-established benefits of Fmoc chemistry to be applied to the creation of complex, non-peptidic molecules and bioconjugates. glenresearch.com

| Feature | Fmoc Chemistry | Boc Chemistry |

| Nα-Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Agent | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., Trifluoroacetic acid, TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Very strong acid-labile (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |

| Compatibility | High; suitable for sensitive modifications. altabioscience.com | Lower; harsh conditions can degrade certain peptides. scispace.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19NO4 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1,3-dihydroxypropan-2-yl)carbamate |

InChI |

InChI=1S/C18H19NO4/c20-9-12(10-21)19-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20-21H,9-11H2,(H,19,22) |

InChI Key |

NEHZDXMOBCKLTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Serinol and Its Elaborated Derivatives

Strategic Protecting Group Chemistry in Fmoc-Serinol Synthesis

Protecting groups are indispensable tools in multistep organic synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions. In the context of this compound, protecting group strategies are crucial for both the amine and the hydroxyl functionalities.

The Fmoc group is a carbamate-based protecting group widely utilized for the protection of primary and secondary amines, most notably in peptide synthesis total-synthesis.comaltabioscience.comamericanpeptidesociety.orgwikidot.com. Its primary role is to render the amine nucleophilicity inert during coupling reactions.

Protection Mechanism: The Fmoc group is typically introduced by reacting the amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions total-synthesis.comwikidot.com.

Deprotection: A key characteristic of the Fmoc group is its lability under mild basic conditions. It is readily cleaved by secondary amines, such as piperidine (B6355638) (commonly used as a 20% solution in dimethylformamide, DMF), or other bases like morpholine (B109124) or 4-methylpiperidine (B120128) total-synthesis.comaltabioscience.comamericanpeptidesociety.orgwikidot.comiris-biotech.depeptide.commasterorganicchemistry.com. The deprotection mechanism involves the abstraction of an acidic proton from the fluorenyl ring, leading to a β-elimination reaction that liberates dibenzofulvene and carbon dioxide. The dibenzofulvene intermediate is then scavenged by the basic amine to prevent side reactions total-synthesis.comaltabioscience.comwikidot.compeptide.com.

Orthogonality: The Fmoc group's stability towards acidic conditions makes it orthogonal to acid-labile protecting groups. This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where Fmoc is used for N-terminal amine protection, while acid-labile groups protect amino acid side chains altabioscience.comamericanpeptidesociety.orgiris-biotech.deiris-biotech.deontosight.aiseplite.com. This allows for selective deprotection of the N-terminus with base while preserving side-chain protection, or vice versa, enabling controlled chain elongation and modification altabioscience.comiris-biotech.depeptide.comiris-biotech.deontosight.ai.

Serinol possesses two primary hydroxyl groups that require protection during synthetic procedures to prevent unwanted reactions such as acylation or etherification. The choice of protecting group for these hydroxyls is critical for maintaining orthogonality with the Fmoc group and other functionalities.

tert-Butyl (tBu) Ether: The tert-butyl group is a widely used acid-labile protecting group for hydroxyl functionalities, including those in serine and threonine residues, and by extension, serinol iris-biotech.deontosight.aiseplite.comnih.gov. It is stable to the basic conditions used for Fmoc deprotection but is readily removed by treatment with trifluoroacetic acid (TFA) iris-biotech.deontosight.aiseplite.com.

Trityl (Trt) Ether: The trityl group is another acid-labile protecting group commonly employed for hydroxyl groups. It offers a high degree of acid sensitivity, allowing for selective removal under mild acidic conditions, often with only 1% TFA in dichloromethane (B109758) (DCM) iris-biotech.deontosight.ai. The trityl group is stable to the basic conditions used for Fmoc removal iris-biotech.deontosight.ai.

Propargyloxycarbonyl (Poc): The propargyloxycarbonyl group can serve as a protecting group for hydroxyls of serine, threonine, and tyrosine. It is stable to common acidic and basic reagents used in peptide synthesis and can be selectively removed using tetrathiomolybdate, demonstrating orthogonality with Fmoc researchgate.netcore.ac.uk.

Other Hydroxyl Protecting Groups: Various other protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) and alkoxyalkyl ethers (e.g., MOM, SEM), can also be employed for hydroxyl protection, each with specific lability profiles towards acidic, basic, or fluoride (B91410) reagents highfine.com. The cyclohexyl (Chx) ether has also been described as a stable hydroxyl protecting group, removable by trifluoromethanesulfonic acid rsc.org.

Table 1: Common Protecting Groups for Hydroxyl Functionalities in Serinol Derivatives

| Protecting Group | Type | Introduction Method (General) | Deprotection Conditions (General) | Orthogonality to Fmoc |

| tert-Butyl (tBu) | Ether | Alkylation with isobutylene (B52900) or tert-butyl halides | Acid (TFA) | Yes |

| Trityl (Trt) | Ether | Alkylation with trityl chloride | Mild Acid (TFA) | Yes |

| Propargyloxycarbonyl (Poc) | Carbonate | Reaction with propargyl chloroformate | Tetrathiomolybdate | Yes |

| Cyclohexyl (Chx) | Ether | Alkylation with cyclohexene (B86901) derivatives | Trifluoromethanesulfonic acid | Yes |

Convergent and Linear Synthesis Approaches for this compound Scaffolds

This compound and its derivatives can be synthesized using both solution-phase and solid-phase methodologies, offering flexibility depending on the scale and complexity of the target molecule.

Solution-phase synthesis involves carrying out reactions in solution, with isolation and purification of intermediates between steps. This approach is often preferred for smaller scales or when specific structural modifications are required.

Fmoc-protected amino alcohols, including derivatives of serinol, can be synthesized through various routes. One method involves the reduction of Fmoc-protected amino acid azides using reducing agents like sodium borohydride (B1222165) (NaBH₄) niscpr.res.inresearchgate.net.

Another pathway involves the conversion of Fmoc-protected amino alcohols to iodides, followed by displacement with sodium azide, offering an alternative to hazardous azidic acid thieme-connect.comthieme-connect.com.

Peptide bond formation in solution can be efficiently mediated by coupling reagents such as cyclic propylphosphonic anhydride (B1165640) (T3P®), which facilitates amidation with high efficiency and minimal epimerization, working compatibly with both Fmoc and Boc amino acids mdpi.com.

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides and related molecules, offering advantages in terms of automation, purification, and scalability aurorabiomed.combachem.compowdersystems.combiotage.commdpi.com. This compound, or Fmoc-protected serine derivatives, can be readily integrated into automated SPPS workflows.

Solid-Phase Synthesis Integration of this compound

Automated Solid-Phase Synthesis Techniques for Fmoc-Protected Amino Acids

The Fmoc/tBu strategy is the predominant method in automated SPPS altabioscience.comamericanpeptidesociety.orgiris-biotech.debachem.com. In this approach, the peptide chain is built sequentially on an insoluble solid support (resin) bachem.compowdersystems.combiotage.com.

The SPPS Cycle: A typical SPPS cycle involves:

Deprotection: Removal of the N-terminal Fmoc group from the resin-bound amino acid or peptide using a base, typically piperidine in DMF altabioscience.comwikidot.comiris-biotech.depeptide.combachem.combiotage.comvapourtec.comglenresearch.com.

Washing: Thorough washing of the resin to remove the deprotection reagents and by-products altabioscience.comiris-biotech.depeptide.combachem.compowdersystems.comvapourtec.com.

Coupling: Activation of the next Fmoc-protected amino acid and its subsequent coupling to the free N-terminus of the growing peptide chain using coupling reagents (e.g., HBTU, DIC) altabioscience.compeptide.commdpi.compowdersystems.comvapourtec.comdu.ac.in.

Washing: Further washing to remove excess reagents and by-products from the coupling step altabioscience.comiris-biotech.depeptide.combachem.compowdersystems.comvapourtec.com.

Automation: Automated peptide synthesizers perform these cycles repetitively, allowing for the rapid and efficient assembly of complex peptide sequences altabioscience.comaurorabiomed.combachem.comvapourtec.com. Fmoc-protected amino acids are typically supplied in solution or spotted onto the solid support in a pre-defined sequence aurorabiomed.com.

Integration of this compound: this compound, with its hydroxyl groups appropriately protected (e.g., with tBu or Trt), can be incorporated into the SPPS protocol. After the Fmoc group on the amine is removed, the this compound derivative is coupled to the peptide chain. The side-chain protecting groups are then removed along with the final cleavage of the peptide from the resin, typically using acidic conditions like TFA iris-biotech.deontosight.aiseplite.com. The Fmoc group's base-lability and the side-chain protecting groups' acid-lability ensure the orthogonality required for this process altabioscience.comamericanpeptidesociety.orgiris-biotech.deiris-biotech.deontosight.aiseplite.com.

Table 2: Key Steps in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | Reagents (Typical) |

| Attachment | C-terminal amino acid is covalently linked to the solid support (resin). | Resin, protected amino acid |

| Deprotection | Removal of the N-terminal Fmoc protecting group to expose the free amine. | 20% Piperidine in DMF |

| Washing | Removal of excess deprotection reagents and by-products. | DMF, DCM |

| Coupling | Activation of the next Fmoc-protected amino acid and reaction with the free amine on the resin-bound peptide. | Fmoc-amino acid, Coupling agent (e.g., HBTU, DIC), Base (e.g., DIEA) |

| Washing | Removal of excess coupling reagents and by-products. | DMF, DCM |

| Repeat | Steps 2-5 are repeated until the desired peptide sequence is assembled. | - |

| Cleavage & Final Deprotection | Removal of the completed peptide from the resin and simultaneous removal of all remaining side-chain protecting groups. | TFA cocktail (e.g., TFA/TIS/H₂O) |

Compound List

this compound

Serinol

2-amino-1,3-propanediol (B45262)

9-fluorenylmethoxycarbonyl (Fmoc)

9-fluorenylmethyl chloroformate (Fmoc-Cl)

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Piperidine

Dimethylformamide (DMF)

Morpholine

4-methylpiperidine

Dibenzofulvene

tert-Butyl (tBu)

Trifluoroacetic acid (TFA)

tert-Butyloxycarbonyl (Boc)

Trityl (Trt)

Propargyloxycarbonyl (Poc)

Tetrathiomolybdate

Cyclohexyl (Chx)

Sodium borohydride (NaBH₄)

Fmoc-protected amino acid azides

Fmoc-protected amino alcohols

Fmoc-protected serine derivatives

tert-Butyl ether

Trityl ether

Cyclic propylphosphonic anhydride (T3P®)

HBTU

DIC

DIEA

TIS

Advanced Functionalization and Derivatization Strategies

Development of Fmoc-Protected Bis-Amino Acid Building Blocks for Oligomer Synthesis

The advancement of synthetic methodologies for complex biomolecules, such as oligomers, relies heavily on the development of versatile and efficiently protected building blocks. Among these, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivatives have become indispensable tools in solid-phase synthesis. This section explores the development of Fmoc-protected bis-amino acid building blocks specifically for oligomer synthesis, highlighting key strategies and their impact, with a particular focus on the role and development of this compound and its derivatives in this broader field.

Advancements in Fmoc Protection Strategies for Bis-Amino Acids

The synthesis of intricate oligomeric structures, such as spiroligomers, necessitates precisely engineered building blocks. Spiroligomers, characterized by their rigid, shape-programmable spirocyclic peptidomimetic nature, are assembled from chiral, cyclic bis-amino acid units. Recent research has focused on enhancing the efficiency and selectivity of Fmoc protection for these bis-amino acid building blocks to facilitate their use in automated solid-phase synthesis.

A significant development involves the implementation of a temporary copper(II) (Cu2+) complexation strategy for the selective Fmoc protection of functionalized bis-amino acids. This approach has proven effective across all stereoisomers of these bis-amino acid precursors, enabling their large-scale synthesis, often reaching kilogram quantities digitellinc.comosti.govtemple.eduresearchgate.netnih.gov. The Fmoc-protected monomers are subsequently pre-activated, typically as pentafluorophenyl esters, for efficient coupling during solid-phase synthesis.

This Fmoc-based strategy offers distinct advantages over previous methods, particularly those employing para-nitrobenzyl carbamate (B1207046) (pNZ) protecting groups. The Fmoc protection strategy has been shown to yield higher purity and improved yields of the synthesized building blocks and the resulting oligomers digitellinc.comosti.govtemple.eduresearchgate.netnih.gov. This enhanced efficiency is crucial for constructing libraries of complex oligomers, such as tetramers, with diverse stereochemical configurations and side groups. The use of Fmoc protection also aligns with established Fmoc/tBu solid-phase synthesis protocols and facilitates the use of high-yield cleavable resin linkers, such as the chloro-trityl linker temple.edu.

Table 1: Comparison of Fmoc vs. pNZ Protection Strategies for Bis-Amino Acid Building Blocks in Spiroligomer Synthesis

| Feature | Fmoc Protection Strategy (Cu2+ Complexation) | Previous pNZ Protection Strategy |

| Purity | Higher purity observed | Lower purity observed |

| Yield | Higher yields observed | Lower yields observed |

| Scale-up | Kilogram-scale synthesis feasible | Not specified |

| Methodology | Selective Fmoc protection via Cu2+ complexation | Not specified |

| Application | Automated solid-phase synthesis of spiroligomers | Not specified |

| Compatibility | Compatible with Fmoc/tBu chemistry | Not specified |

This compound as a Versatile Building Block in Oligomer Synthesis

Beyond complex bis-amino acid structures, this compound itself, and its derivatives, play a crucial role as building blocks in various oligomer synthesis applications, most notably in oligonucleotide chemistry. The Fmoc group serves as a reliable temporary protecting group for the amino functionality of serinol, enabling its controlled incorporation into synthetic nucleic acid chains.

Amino-Modifier Serinol Phosphoramidite (B1245037), for instance, is a non-nucleosidic building block that utilizes Fmoc protection. This derivative is employed to introduce amino groups at specific positions within synthetic oligonucleotides cambio.co.ukglenresearch.comglenresearch.comoup.com. The Fmoc protection ensures that the amino group remains unreactive during the phosphoramidite coupling steps and subsequent chain elongation. The Fmoc group can then be selectively removed on the synthesis column prior to solid-phase conjugation, or during the final deprotection steps for solution-phase conjugation glenresearch.com. This versatility makes Fmoc-protected serinol derivatives valuable for appending labels, probes, or other functional moieties to oligonucleotides.

The synthesis and modification of such serinol-based building blocks are critical for expanding the capabilities of oligonucleotide synthesis. For example, the preparation of ditrytilated derivatives of N-Fmoc-serinol has been reported, yielding approximately 25% in one described procedure oup.com. This highlights the ongoing efforts to develop efficient synthetic routes for Fmoc-protected serinol derivatives, ensuring their availability for advanced oligomer synthesis applications.

Table 2: Synthesis of an Fmoc-Protected Serinol Derivative for Oligonucleotide Synthesis

| Compound | Protection Group | Application in Oligomer Synthesis | Typical Yield (Reported) | Reference |

| Ditrytilated derivative of N-Fmoc-serinol | Fmoc | Oligonucleotide modification | 25% | oup.com |

The development of robust Fmoc protection strategies, exemplified by the advancements in bis-amino acid synthesis for spiroligomers and the established utility of this compound derivatives in oligonucleotide synthesis, underscores the critical role of these protected building blocks in modern oligomer synthesis. These methodologies facilitate the creation of increasingly complex and functionalized molecular architectures.

Applications of Fmoc Serinol in Advanced Chemical Biology

Bioconjugation and Chemical Probe Development

Design and Synthesis of Fluorescent and Biotinylated Chemical Probes based on Serinol

Serinol derivatives, including those based on the Fmoc-protected form, are valuable for creating chemical probes due to their ability to be functionalized with various reporter molecules. These probes are essential tools for studying biological processes, visualizing cellular components, and detecting specific biomolecules.

Research has demonstrated the utility of serinol-based phosphoramidites and CPG (controlled pore glass) reagents for labeling oligonucleotides with fluorescent moieties such as 6-carboxyfluorescein (B556484) (6-FAM) glenresearch.com. These serinol reagents allow for the introduction of fluorescent labels at specific positions within synthetic oligonucleotides, facilitating their use as probes in molecular biology applications glenresearch.comglenresearch.comglenresearch.com. Similarly, serinol derivatives can be functionalized with biotin, a common hapten used for detection and purification, enabling the synthesis of highly sensitive biotinylated probes glenresearch.comglenresearch.com. The Fmoc protecting group on the amine allows for controlled coupling and subsequent deprotection, enabling site-specific conjugation of the desired label. For instance, Amino-Modifier Serinol Phosphoramidite (B1245037) and CPG are used to introduce amino groups, which can then be conjugated to labels via solid-phase or solution-phase chemistry glenresearch.comglenresearch.com.

Oligonucleotide Modification and Labeling using Serinol Phosphoramidites

The integration of serinol phosphoramidites into oligonucleotide synthesis has revolutionized the ability to create modified nucleic acids with tailored properties. Serinol-based reagents are compatible with automated DNA synthesizers and can be used to introduce functional groups or labels at various positions within oligonucleotides, including the 5' or 3' termini, or internal positions google.comgoogle.com.

The serinol backbone offers a stable platform for these modifications. Unlike some other diol-based backbones that can undergo dephosphorylation reactions, the 1,3-diol structure of serinol is less prone to forming unfavored cyclic phosphate (B84403) intermediates, thus enhancing the stability of the modified oligonucleotides glenresearch.com. This versatility allows for the synthesis of oligonucleotides with multiple labels or functional groups through repetitive coupling cycles google.comgoogle.com. For example, serinol phosphoramidites have been developed for introducing biotin, fluorescein, and amino groups, among others, into oligonucleotides, making them suitable for applications ranging from diagnostic probes to therapeutic antisense oligonucleotides glenresearch.comglenresearch.comglenresearch.com. The ability to retain the natural internucleotide distance when serinol is inserted internally is also crucial for maintaining hybridization properties google.com.

Applications in Dynamic Combinatorial Chemistry for DNA Functionalization

While specific examples of Fmoc-serinol's direct application in dynamic combinatorial chemistry (DCC) for DNA functionalization are not explicitly detailed in the provided search snippets, the general principles of DCC and the utility of serinol derivatives suggest potential roles. DCC involves the reversible formation of molecular libraries, which can then be screened for desired properties. The functional handles present on this compound, particularly the amine and hydroxyl groups, could serve as anchor points for combinatorial assembly.

Serinol nucleic acids (SNAs) themselves represent a class of xeno-nucleic acids that can hybridize with DNA and RNA biosyn.com. The synthesis of SNA phosphoramidite monomers allows their incorporation into oligonucleotides, expanding the chemical diversity of nucleic acids for applications in biotechnology and medicine biosyn.comresearchgate.net. The ability to functionalize these SNA backbones, potentially using Fmoc-protected intermediates, could enable the creation of diverse libraries for DNA functionalization through DCC strategies, leading to novel materials or therapeutic agents.

Rational Scaffold Design for Bioactive Molecules

This compound's structure makes it an attractive core scaffold for the rational design of novel bioactive molecules, particularly in the realm of drug discovery. The presence of the amine and hydroxyl groups allows for diverse derivatization, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets.

Exploration of Serinol as a Core Scaffold for Novel Bioactive Agents

The serinol backbone has been identified as a promising scaffold for developing new bioactive agents, including those with antiviral properties researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. Researchers have synthesized libraries of serinol-derived compounds, such as benzoic acid esters and urea (B33335) derivatives, to investigate their potential as inhibitors of viral infections. For example, serinol-derived benzoic acid esters have shown significant inhibition of human adenovirus (HAdV) infection, with some compounds exhibiting lower half maximal inhibitory concentrations (IC50) than the current drug of choice, cidofovir (B1669016) researchgate.netnih.govresearchgate.netresearchgate.net. These compounds target stages of the viral replication cycle subsequent to DNA replication and have also demonstrated inhibition of human cytomegalovirus (HCMV) DNA replication researchgate.netnih.gov. The ability to systematically modify the serinol scaffold by introducing different aromatic esters and functional groups allows for the fine-tuning of biological activity and pharmacokinetic properties, making it a valuable platform for drug discovery researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net.

Design and Synthesis of Serinol-Derived Inhibitors for Viral Targets

The application of serinol as a scaffold for designing inhibitors against viral targets is a significant area of research. Studies have focused on creating serinol-based compounds with antiviral activity, particularly against adenoviruses and coronaviruses. For instance, serinol-derived benzoic acid esters have been synthesized and evaluated for their anti-adenoviral properties researchgate.netnih.govresearchgate.netresearchgate.net. Four specific compounds (13, 14, 27, and 32) demonstrated potent inhibition of HAdV infection at low micromolar concentrations researchgate.netnih.gov. These compounds were found to reduce HAdV DNA replication and target the expression of the E1A early gene researchgate.netnih.gov.

Furthermore, research into serine derivatives, which share structural similarities with serinol, has explored their potential as inhibitors for viral proteases, such as the SARS coronavirus 3CL protease nih.gov. While not directly this compound, these studies highlight the utility of amino alcohol scaffolds in developing antiviral agents. The systematic modification of the serinol backbone, as seen in the benzoic acid ester derivatives, allows for the exploration of SAR and the optimization of inhibitory potency against specific viral targets researchgate.netnih.govresearchgate.netresearchgate.net.

Adaptable Template Strategies for Integrating this compound into Macrolide Scaffolds

The integration of this compound into macrolide scaffolds represents a sophisticated approach in synthetic chemistry, leveraging serinol's versatile structure as a template or building block. Macrolides are a class of natural products with diverse biological activities, and their synthesis often involves complex strategies to incorporate specific functionalities and stereochemistry.

While direct integration of this compound into macrolide synthesis is not extensively detailed in the provided snippets, the general adaptability of the serinol scaffold suggests its potential. The protected amine and hydroxyl groups of this compound can be selectively functionalized, allowing its incorporation as a chiral building block or as a linker within larger molecular frameworks, including macrolides. The Fmoc group provides a readily removable protecting group suitable for solid-phase or solution-phase synthesis, facilitating controlled assembly. The inherent chirality of serinol can also be exploited to introduce stereochemical complexity into the target macrolide scaffold.

Fmoc Serinol in Advanced Materials Science and Supramolecular Chemistry

Self-Assembly of Fmoc-Serinol and its Variants into Ordered Supramolecular Architectures

Fmoc-protected amino acids, including derivatives of serinol, are known to self-assemble into various nanostructures such as fibers, ribbons, spheres, and tubes chemrxiv.orgchemrxiv.orgresearchgate.netnih.govmdpi.comnih.govbeilstein-journals.orgrsc.org. The Fmoc group provides a hydrophobic and aromatic character that promotes π-π stacking, while the amino acid or amino alcohol component contributes hydrogen bonding capabilities, leading to the formation of stable, ordered supramolecular assemblies nih.govnih.govrsc.orgnih.gov. For instance, Fmoc-Ser(tbu)-OH, a tert-butyl protected derivative of this compound, has been shown to form flower-like morphologies at lower concentrations and transform into rod-like structures at higher concentrations chemrxiv.orgchemrxiv.orgresearchgate.net. These self-assembled structures are stabilized by a combination of weak hydrophobic forces, π-π stacking of the fluorenyl groups, and hydrogen bonding interactions nih.govnih.govrsc.orgnih.gov.

Controlled Morphological Transitions in this compound Based Self-Assembled Structures

The morphology of self-assembled structures derived from this compound variants can be precisely controlled by manipulating external parameters such as concentration, temperature, and solvent composition chemrxiv.orgchemrxiv.orgresearchgate.net. Studies on Fmoc-Ser(tbu)-OH have demonstrated significant morphological transitions under varying conditions. For example, at room temperature, this compound self-assembles into spherical structures at low concentrations (e.g., 3 mM) and transitions to dumbbell shapes at higher concentrations (e.g., 8 mM) chemrxiv.orgchemrxiv.orgresearchgate.net. Upon heating to 70°C, these spherical structures can transform into rod-like forms, while the dumbbell shapes evolve into dumbbell-rod like structures chemrxiv.orgchemrxiv.orgresearchgate.net. These controlled transformations highlight the potential for designing dynamic and responsive supramolecular materials.

Table 1: Morphological Transitions of Fmoc-Ser(tbu)-OH under Varying Conditions

| Condition (Concentration) | Condition (Temperature) | Observed Morphology | Reference(s) |

| 3 mM | Room Temperature | Spherical structures | chemrxiv.orgchemrxiv.orgresearchgate.net |

| 8 mM | Room Temperature | Dumb-bell shapes | chemrxiv.orgchemrxiv.orgresearchgate.net |

| 3 mM | 70°C | Rod-like structures | chemrxiv.orgchemrxiv.orgresearchgate.net |

| 8 mM | 70°C | Dumb-bell-rod like structures | chemrxiv.orgchemrxiv.orgresearchgate.net |

| Lower concentration | Room Temperature | Flower-like assemblies | chemrxiv.orgchemrxiv.org |

| Higher concentration | Room Temperature | Long rod-like structures | chemrxiv.orgchemrxiv.org |

Co-Assembly Processes and Hydrogel Formation with Fmoc-Amino Acid Derivatives

Fmoc-amino acids and peptides are widely employed as low molecular weight gelators (LMWGs) capable of forming supramolecular hydrogels through self-assembly and co-assembly processes beilstein-journals.orgnih.govresearchgate.netmdpi.commdpi.comnih.gov. The co-assembly of this compound derivatives with other Fmoc-protected amino acids or peptides can lead to enhanced hydrogel properties, such as improved stability and rheological performance nih.govresearchgate.netmdpi.commdpi.comnih.gov. These hydrogels are formed via non-covalent interactions, including hydrogen bonding and π-π stacking, which create three-dimensional networks capable of entrapping large amounts of water nih.govnih.gov. For example, studies have explored the co-assembly of Fmoc-serine with L-lysine to create bionic hydrogels with potential applications in tissue repair researchgate.netmdpi.commdpi.com. The combination of different Fmoc-amino acid building blocks allows for fine-tuning of the resulting hydrogel's morphology, rheology, and structural integrity nih.govmdpi.comnih.gov.

Advanced Research Methodologies and Emerging Directions in Fmoc Serinol Studies

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry play a pivotal role in deciphering the intricate properties and interactions of Fmoc-serinol, providing mechanistic insights and guiding experimental design.

Molecular Dynamics and Docking Simulations for this compound Interactions

Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time, revealing conformational changes, stability, and complex interactions. For this compound and its related peptide structures, MD simulations can elucidate self-assembly processes, such as the formation of ordered nanostructures driven by π-π stacking of the Fmoc groups and stabilizing water bridges researchgate.net. These simulations allow researchers to track the precise atomic movements and intermolecular forces that govern these phenomena.

Molecular docking, on the other hand, is employed to predict the preferred orientation of this compound or its derivatives when bound to a target molecule, typically a protein or receptor. This technique helps identify potential binding sites and estimate binding affinities, which are critical for drug discovery and understanding molecular recognition events nih.govasiapharmaceutics.infonih.govscitechnol.com. By analyzing interaction diagrams generated from MD simulations, researchers can pinpoint specific amino acid residues involved in binding, such as hydrogen bonds, ionic interactions, or π-π stacking, thereby providing a detailed understanding of molecular recognition researchgate.net. While direct docking studies specifically on this compound might be sparse in the public domain, the principles are widely applied to Fmoc-containing dipeptides and peptides, demonstrating the potential for similar analyses with this compound conjugates researchgate.net.

Quantum Chemical Calculations for Mechanistic Insights and Structure-Activity Relationships

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for gaining deep mechanistic insights into chemical reactions and for establishing structure-activity relationships (SAR) nih.govunits.ituni-mainz.de. DFT methods allow for the accurate calculation of electronic structures, energy barriers, and reaction pathways, which are crucial for understanding the reactivity and stability of this compound and its derivatives nih.gov.

These calculations can elucidate how modifications to the this compound structure influence its electronic properties and, consequently, its biological activity or material properties. By correlating calculated electronic features with experimental data, researchers can build predictive models for SAR, guiding the rational design of new molecules with enhanced properties nih.gov. Furthermore, quantum chemical insights can inform the development of computational models used in machine learning for predicting molecular properties, bridging the gap between theoretical calculations and practical applications cmu.edu.

Automated Synthesis and Flow Chemistry Integration

The integration of automated synthesis and flow chemistry techniques has revolutionized the efficient and scalable production of chemical entities, including this compound and its derivatives, facilitating high-throughput screening and library generation.

High-Throughput Screening and Library Generation via Automated Flow Chemistry

Automated flow chemistry platforms offer significant advantages for generating diverse chemical libraries rapidly and reproducibly syrris.comnih.govchemrxiv.org. These systems enable precise control over reaction parameters such as temperature, mixing, and residence time, leading to improved yields and reduced waste compared to traditional batch methods syrris.com. This compound, as a versatile building block, can be readily incorporated into automated synthesis workflows for the combinatorial generation of peptide libraries or other complex molecules. The ability to telescope multiple reaction steps in a continuous flow system streamlines the synthesis process, making it more efficient for high-throughput screening applications in drug discovery and materials science chemrxiv.orgnih.gov.

Streamlined Synthesis of this compound Building Blocks in Continuous Flow Reactors

Continuous flow reactors provide an ideal environment for optimizing the synthesis of this compound and its functionalized derivatives, ensuring greater efficiency, scalability, and safety. By transferring batch processes to flow systems, researchers can achieve faster reaction times, better heat and mass transfer, and more consistent product quality vapourtec.com. For instance, methods for preparing Fmoc-amino acid derivatives, which share synthetic strategies with this compound, have been adapted for microwave-assisted and continuous flow conditions, highlighting the potential for streamlined preparation of these valuable building blocks vapourtec.comnih.govresearchgate.net. The precise control offered by flow chemistry can also facilitate the synthesis of this compound derivatives with specific stereochemistry or modifications, making them more readily available for complex synthetic endeavors.

Interdisciplinary Research Frontiers

The utility of this compound extends across multiple scientific disciplines, fostering interdisciplinary research that leverages its unique chemical properties. Its application in solid-phase peptide synthesis (SPPS) is fundamental to peptide chemistry, but its integration into advanced methodologies opens doors to novel frontiers.

Research involving this compound can bridge organic synthesis, medicinal chemistry, materials science, and chemical biology. For example, Fmoc-protected amino alcohols like this compound are key components in the synthesis of peptides and peptidomimetics with potential therapeutic applications nih.govnih.gov. Furthermore, the self-assembly properties of Fmoc-peptides, studied using computational methods, are relevant to the development of novel biomaterials, hydrogels, and nanomaterials researchgate.net. The ability to precisely control peptide sequences and modifications through advanced synthesis techniques, coupled with computational analysis, allows for the rational design of molecules for targeted drug delivery, biosensing, and tissue engineering, underscoring the interdisciplinary nature of modern this compound research thebritishacademy.ac.ukfrontiersin.orgtohoku.ac.jpfrontiersin.org.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Fmoc-serinol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound is typically synthesized via Fmoc protection of serinol (2-amino-1,3-propanediol). A common protocol involves dissolving serinol in anhydrous THF, followed by Fmoc-Cl addition under basic conditions (e.g., triethylamine). Optimization parameters include temperature (e.g., 0–25°C), stoichiometry (1:1.1 serinol:Fmoc-Cl), and reaction time (2–4 hours). Post-synthesis purification via precipitation (e.g., hexane) and vacuum filtration is critical to remove excess reagents . For reproducibility, ensure anhydrous solvents, inert atmospheres, and rigorous monitoring by TLC or HPLC.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm Fmoc group attachment (δ 7.3–7.8 ppm for aromatic protons) and serinol backbone integrity.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (expected [M+H]: 336.4 g/mol).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for peptide synthesis).

- FT-IR : Peaks at ~1700 cm (carbamate C=O) and ~1530 cm (amide II) confirm Fmoc protection .

Q. How does this compound function in solid-phase peptide synthesis (SPPS), and what are its limitations?

- Methodological Answer : this compound acts as a bifunctional linker in SPPS, enabling peptide chain elongation via its amino and hydroxyl groups. Its limitations include steric hindrance during coupling steps (due to the Fmoc group) and potential side reactions (e.g., diketopiperazine formation in cyclic peptides). Mitigation strategies include using coupling agents like HATU/DIPEA and optimizing deprotection times (20% piperidine in DMF, 2 × 5 min) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s stability under varying pH and solvent conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model this compound’s protonation states and solvation effects. Tools like WebMO or Gaussian simulate energy minima for carbamate bond stability. Experimental validation via pH-dependent NMR (e.g., in DO/CDCN) is recommended to correlate computational predictions with empirical data .

Q. What experimental strategies resolve contradictions in this compound’s reported reactivity with non-standard amino acids?

- Methodological Answer : Discrepancies in reactivity (e.g., with D-amino acids or phosphorylated residues) require systematic analysis:

- Controlled Replicates : Repeat reactions under identical conditions to rule out experimental error.

- Kinetic Studies : Monitor reaction progress via inline FT-IR or LC-MS to identify intermediates.

- Cross-Validation : Compare results with orthogonal methods (e.g., microwave-assisted vs. traditional heating).

Use frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can this compound be integrated into branched or dendritic peptide architectures without compromising yield?

- Methodological Answer : For dendritic systems:

- Stepwise Assembly : Use this compound’s hydroxyl groups for orthogonal protection (e.g., TBS or Alloc).

- Coupling Agents : Optimize HOBt/EDCI ratios to minimize steric effects during branch-point coupling.

- Cleavage Conditions : Test mild acidic conditions (e.g., TFA/scavengers) to preserve dendritic integrity.

- Analytical Validation : SEC-MALS or TEM for structural confirmation .

Data Contradiction and Analysis

Q. How should researchers address conflicting literature on this compound’s solubility in polar aprotic solvents?

- Methodological Answer : Contradictions (e.g., DMF vs. DMSO solubility) necessitate:

- Solvent Screening : Systematic testing with Hansen solubility parameters.

- Temperature Gradients : Assess solubility at 0°C, 25°C, and 40°C.

- Co-solvent Blends : Explore DMF/THF or DMSO/chloroform mixtures.

Document findings using frameworks like PICO (Population, Intervention, Comparison, Outcome) for clarity .

Methodological Frameworks

Q. Which research frameworks (e.g., PICOT, FINER) are most effective for designing studies involving this compound?

- Answer :

Tables of Key Data

Table 1 : Comparative Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| DMF | 120 | 25 | |

| THF | 85 | 25 | |

| DMSO | 200 | 25 |

Table 2 : Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation |

|---|---|---|

| Diketopiperazine | Cyclization during deprotection | Reduce deprotection time |

| Carbamate hydrolysis | Prolonged acidic conditions | Use TFA/scavenger cocktails |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.